molecular formula C17H19BrN2 B5006083 3-[1-(4-bromobenzyl)-2-piperidinyl]pyridine

3-[1-(4-bromobenzyl)-2-piperidinyl]pyridine

Cat. No.: B5006083
M. Wt: 331.2 g/mol
InChI Key: XJPFNFYDIOHZMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-[1-(4-bromobenzyl)-2-piperidinyl]pyridine” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. Attached to this pyridine ring is a piperidine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. This piperidine ring is further substituted with a 4-bromobenzyl group .


Molecular Structure Analysis

The molecular structure of “this compound” is complex due to the presence of multiple rings and a bromine atom. The presence of the bromine atom adds an element of polarity to the molecule, which can influence its reactivity .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are likely to be influenced by the presence of the bromine atom and the aromatic rings. Reactions at the benzylic position are common and can include free radical bromination, nucleophilic substitution, and oxidation .

Properties

IUPAC Name

3-[1-[(4-bromophenyl)methyl]piperidin-2-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2/c18-16-8-6-14(7-9-16)13-20-11-2-1-5-17(20)15-4-3-10-19-12-15/h3-4,6-10,12,17H,1-2,5,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJPFNFYDIOHZMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C2=CN=CC=C2)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.